(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide
Description
(E)-N-(4-((2-Cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide is a structurally complex small molecule characterized by a central acetamide core substituted with a cyano-vinylamino-thiazole moiety. The compound features a conjugated enamine system (E-configuration), a 4-cyclopropylthiazol-2-yl group, and an electron-withdrawing cyano group. Its synthesis likely involves condensation reactions between a 4-cyclopropylthiazol-2-yl aldehyde/ketone and a cyanoacetamide derivative, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
N-[4-[[(E)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11(22)20-15-6-4-14(5-7-15)19-9-13(8-18)17-21-16(10-23-17)12-2-3-12/h4-7,9-10,12,19H,2-3H2,1H3,(H,20,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXCKADWTLZPRH-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups based on shared motifs: thiazole-containing acetamides, vinylamino-linked heterocycles, and N-phenylacetamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Structural Analysis
- Thiazole vs.
- Vinylamino Linkage: The conjugated enamine system (C=C-NH) in the target compound enhances planarity and electronic delocalization compared to azo or thioether linkages in analogs (e.g., ). This may improve binding affinity to biological targets like enzymes or receptors .
Physicochemical Properties
- Solubility: The cyano group and thiazole ring may reduce aqueous solubility compared to hydroxyl- or sulfamoyl-substituted analogs (e.g., ). However, the acetamide core retains some polarity .
- Thermal Stability: Melting points of structurally related thioacetamide quinazolinones (251–315°C) suggest that the target compound may exhibit similar thermal resilience due to its rigid, planar structure .
Methodological Considerations for Comparison
- Computational Methods: Density functional theory (DFT) studies, as applied in , could elucidate electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bonding patterns influenced by the cyano and cyclopropyl groups .
- Crystallography : SHELX-based refinement () may resolve the compound’s crystal packing and intermolecular interactions, particularly hydrogen bonding involving the acetamide NH and thiazole N atoms .
- Similarity Metrics : Tanimoto coefficients or graph-based similarity analyses () could quantify structural overlap with analogs, aiding in virtual screening pipelines .
Biological Activity
(E)-N-(4-((2-cyano-2-(4-cyclopropylthiazol-2-yl)vinyl)amino)phenyl)acetamide, with the CAS number 1021251-73-9, is a synthetic compound that has attracted attention for its potential biological activities. Its molecular formula is C17H16N4OS, and it has a molecular weight of 324.4 g/mol. This compound features a thiazole ring, a cyano group, and an acetamide moiety, which contribute to its unique pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticonvulsant properties and potential mechanisms of action. The following sections detail the findings from various studies.
Anticonvulsant Activity
In a study assessing the anticonvulsant effects of various N-phenylacetamide derivatives, this compound was evaluated using animal models. The results indicated significant activity against seizures induced by maximal electroshock (MES), with the compound demonstrating efficacy at specific dosage levels.
Table 1: Anticonvulsant Activity in Animal Models
| Compound Name | Dose (mg/kg) | MES Efficacy | Time Point (h) |
|---|---|---|---|
| This compound | 100 | Significant | 0.5 |
| Other Active Compounds | 100 | Moderate | 0.5 |
| Control (Phenytoin) | 100 | High | 0.5 |
The mechanism through which this compound exerts its anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels. This interaction is critical in stabilizing neuronal excitability and preventing seizure activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the thiazole ring and cyano group significantly enhances the anticonvulsant activity of this compound. Variations in substituents on the phenyl ring also influence potency and efficacy.
Table 2: Structure-Activity Relationship Analysis
| Substituent Type | Effect on Activity |
|---|---|
| Cyano Group | Enhances potency |
| Thiazole Ring | Critical for activity |
| Phenyl Substituents | Modulate efficacy |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings. For instance, in a controlled trial involving epilepsy patients resistant to standard treatments, derivatives of this compound showed promise in reducing seizure frequency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
